molecular formula C11H17NO B2773990 2-Amino-1-phenylpentan-1-ol CAS No. 773794-81-3

2-Amino-1-phenylpentan-1-ol

Cat. No. B2773990
CAS RN: 773794-81-3
M. Wt: 179.263
InChI Key: JBCQBAFOLVIDBV-UHFFFAOYSA-N
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Description

“2-Amino-1-phenylpentan-1-ol” is a synthetic compound with the CAS Number: 773794-81-3 . It has a molecular weight of 179.26 and is typically in powder form .


Synthesis Analysis

While specific synthesis methods for “2-Amino-1-phenylpentan-1-ol” were not found, a related compound, 2-amino-1-phenylethanol, has been synthesized using dehydroabietic acid . The solvent switch method was used, which involved changing the resolving solvents . This method might provide some insights into the synthesis of “2-Amino-1-phenylpentan-1-ol”.


Molecular Structure Analysis

The IUPAC name for “2-Amino-1-phenylpentan-1-ol” is 2-amino-1-phenyl-1-pentanol . Its InChI Code is 1S/C11H17NO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3 .


Physical And Chemical Properties Analysis

“2-Amino-1-phenylpentan-1-ol” is a powder with a melting point of 70-72°C . and should be stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Aminomethyloxy Derivatives: 2-Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a compound related to 2-Amino-1-phenylpentan-1-ol, were synthesized and tested as antimicrobial additives and antiseptics (Dzhafarov et al., 2010).
  • Enantioselective Synthesis Methods: A novel method for asymmetric synthesis of syn/anti-1,3-amino alcohols, including derivatives of 2-Amino-1-phenylpentan-1-ol, has been developed (Jha et al., 2010).

Applications in Biochemistry and Pharmacology

  • Diamino Acids Synthesis: Derivatives of 2-Amino-1-phenylpentan-1-ol were used in the synthesis of β, γ-diamino acids from D-Phenylalanine, which are significant in biochemical research (Kano et al., 1988).
  • Antibacterial and Antioxidant Properties: Certain hydrochlorides of aminopropapanols, structurally related to 2-Amino-1-phenylpentan-1-ol, exhibit moderate antibacterial activity and high antioxidant activity (Гаспарян et al., 2011).

Biotechnological Applications

  • Pentanol Isomer Synthesis in Microorganisms: Related pentanol isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, have been synthesized through metabolic engineering in microorganisms, indicating potential applications in biofuel production (Cann & Liao, 2009).

Chemical and Structural Studies

  • Spectroscopic Characterization: Studies involving the mass spectrometric, NMR, and IR spectroscopic characterization of pentedrone and pentylone provide insights into the structural aspects of compounds like 2-Amino-1-phenylpentan-1-ol (Westphal et al., 2012).
  • Solvent Effects in Photochemistry: Research on solvent effects in the photochemistry of 1-Phenylpentan-1-ones, a related compound, contributes to the understanding of the photoreactivity of similar compounds (Klán & Literák, 1999).

Safety and Hazards

The safety information for “2-Amino-1-phenylpentan-1-ol” includes several hazard statements: H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

While specific future directions for “2-Amino-1-phenylpentan-1-ol” were not found, research into similar compounds, such as Bicyclo[1.1.1]pentylamines (BPCAs), is ongoing . BPCAs are emerging as sp3-rich surrogates for aniline and its derivatives, demonstrating unique structural features and physicochemical profiles in medicinal and synthetic chemistry .

Relevant Papers

The search results included references to several papers . These papers cover a range of topics, including the synthesis of related compounds, the study of reaction mechanisms, and the exploration of new compounds with similar structures. These papers could provide further insights into “2-Amino-1-phenylpentan-1-ol” and its potential applications.

properties

IUPAC Name

2-amino-1-phenylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11,13H,2,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCQBAFOLVIDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-phenylpentan-1-ol

CAS RN

773794-81-3
Record name 2-amino-1-phenylpentan-1-ol
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